GR 125487-d3 sulfamate is a chemical compound recognized for its role as a potent and selective antagonist of the serotonin 4 receptor. Its chemical structure is characterized by a sulfamate group, which contributes to its biological activity. The compound is primarily studied for its potential applications in neuropharmacology and its effects on various physiological processes.
GR 125487-d3 sulfamate is synthesized from the parent compound GR 125487, which is derived from indole-3-carboxylate derivatives. The synthesis involves the introduction of a sulfamate group to enhance its pharmacological properties. This compound is commercially available from various suppliers, including Tocris Bioscience and ApexBio, where it is listed under the CAS number 859502-43-5 .
GR 125487-d3 sulfamate belongs to the class of organic compounds known as sulfamates. It is classified as a small molecule drug candidate due to its selective action on serotonin receptors, particularly the serotonin 4 receptor. This classification positions it within the broader category of psychoactive substances that target neurotransmitter systems.
The synthesis of GR 125487-d3 sulfamate typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to maximize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for GR 125487-d3 sulfamate is C19H26FN3O5S·H2NSO3H, with a molecular weight of approximately 524.58 g/mol. Its structure features:
The compound's structural data can be represented using various chemical notation systems, including:
C[C@H](NC1=NC(NCC2=C(O)C=CC=C2)=C3N=CN(C(C)C)C3=N1)CC
InChI=1S/C19H26FN3O5S/c1-12(2)20-14-11(15(21)22)9-7-8-10-16(14)24-19(27)25(23)26;h7-10,12-13H,11H2,1-6H3,(H2,23,24)(H2,25,26)(H2,27)
These representations facilitate computational modeling and further analysis of its interactions with biological targets.
GR 125487-d3 sulfamate participates in various chemical reactions that are crucial for its biological activity:
The binding affinity for serotonin receptors has been quantified using competitive binding assays, where GR 125487-d3 sulfamate demonstrated a Ki value of approximately 0.19 nM for porcine serotonin 4 receptors . Such data highlight its potency and specificity.
The mechanism by which GR 125487-d3 sulfamate exerts its effects involves:
Research indicates that systemic administration of GR 125487-d3 sulfamate can influence behaviors related to anxiety and depression by modulating serotonergic signaling pathways .
Key chemical properties include:
These properties are essential for handling and application in laboratory settings.
GR 125487-d3 sulfamate has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: